Regioisomeric Differentiation: Distinct Physicochemical Profile vs. PFT-α
The target compound differs from its 2-pyridinyl regioisomer PFT-α (N-(4-fluorophenyl)-4-methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide) by substitution pattern: 4-fluorophenyl occupies the thiazole 2-position and pyridin-2-ylmethyl occupies the carboxamide nitrogen, rather than the reverse . This structural permutation produces a higher molecular weight (327.38 vs. 313.35 Da) and fundamentally alters hydrogen-bonding capacity. The target compound possesses zero hydrogen-bond donors (HBD=0) versus PFT-α which has one (HBD=1) [1], predicting superior passive membrane permeability. Predicted logP values also diverge (clogP=3.62 vs. 3.1 for the NCGC probe) [1][2], indicating differential lipophilicity-driven binding.
| Evidence Dimension | Physicochemical Properties — Molecular Weight, H-Bond Donors, LogP |
|---|---|
| Target Compound Data | MW=327.38; HBD=0; clogP=3.62; TPSA=37.61 |
| Comparator Or Baseline | PFT-α (CAS 400079-00-7): MW=313.35; HBD=1; predicted logP ~3.1 |
| Quantified Difference | ΔMW = +14.03 Da; ΔHBD = -1; ΔclogP ≈ +0.5 |
| Conditions | Calculated via standard cheminformatics methods (ZINC, sildrug.ibb.waw.pl). PFT-α data from Fluorochem and ChemSpider. |
Why This Matters
The absence of H-bond donors in the target compound predicts superior blood-brain barrier penetration and passive membrane permeability relative to PFT-α, a critical factor for CNS-targeted probe selection.
- [1] sildrug.ibb.waw.pl. Physicochemical property calculation: C17H14FN3OS. clogP=3.62, TPSA=37.61, RotB=1, HBD=0. View Source
- [2] NCBI Bookshelf. Probe Reports from the NIH Molecular Libraries Program: Probe 2 Structure & Characteristics. XLogP=3.1. 2010. View Source
